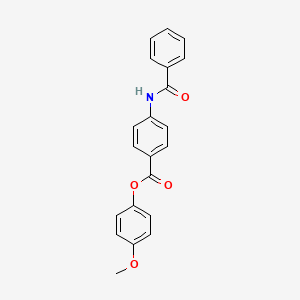
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid is an organic compound with a complex structure that includes a five-membered oxolane ring, a carboxylic acid group, and various alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the oxolane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The oxolane ring can be reduced to form a more saturated compound.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the oxolane ring can produce a more saturated compound with different physical and chemical properties.
Aplicaciones Científicas De Investigación
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid exerts its effects depends on its interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary based on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-oxooxolane-3-carboxylic acid: Lacks the 2-methylpropyl substituent.
3-(2-Methylpropyl)-2-oxooxolane-3-carboxylic acid: Lacks the 5-methyl substituent.
5-Methyl-3-(2-methylpropyl)-2-oxooxolane: Lacks the carboxylic acid group.
Uniqueness
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid is unique due to the combination of its structural features, including the oxolane ring, carboxylic acid group, and specific alkyl substituents
Propiedades
Número CAS |
90237-08-4 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
5-methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-6(2)4-10(8(11)12)5-7(3)14-9(10)13/h6-7H,4-5H2,1-3H3,(H,11,12) |
Clave InChI |
WHALNGUKYPHOGD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)O1)(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




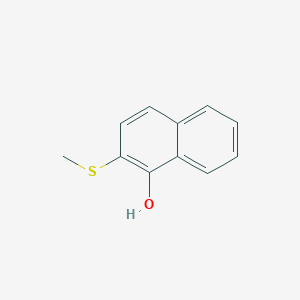
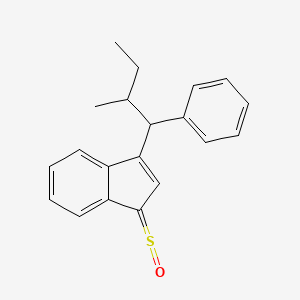

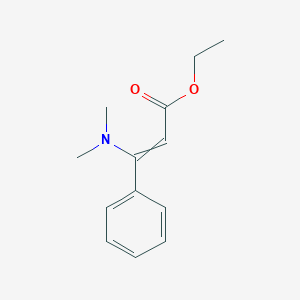

![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
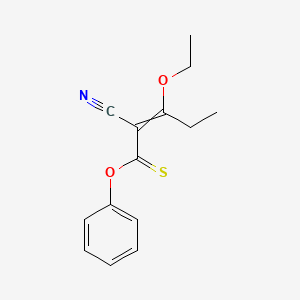
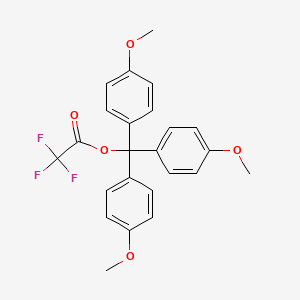

![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
